molecular formula C18H14FNO3 B7700465 (2-hydroxy-8-methylquinolin-3-yl)methyl 4-fluorobenzoate

(2-hydroxy-8-methylquinolin-3-yl)methyl 4-fluorobenzoate

Cat. No.: B7700465
M. Wt: 311.3 g/mol
InChI Key: GMAOQIIQWHBXIC-UHFFFAOYSA-N
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Description

The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl 4-fluorobenzoate” is a complex organic molecule that contains a quinoline ring, a benzoate ester group, and a fluorine atom. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, made of fused benzene and pyridine rings . The benzoate ester group is commonly found in various pharmaceuticals and is known for its antimicrobial properties . The presence of a fluorine atom can enhance the biological activity of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and benzoate), a hydroxyl group, a methyl group, and a fluorine atom . These functional groups could influence the compound’s reactivity, polarity, and interactions with biological systems .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The quinoline ring might undergo electrophilic substitution reactions, while the ester group could participate in hydrolysis or transesterification reactions . The presence of the fluorine atom might also affect the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risks .

Properties

IUPAC Name

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-11-3-2-4-13-9-14(17(21)20-16(11)13)10-23-18(22)12-5-7-15(19)8-6-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAOQIIQWHBXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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